2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone
Description
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone is a hybrid heterocyclic compound featuring a carbazole core linked to a 1,3,4-thiadiazole ring via a sulfanyl-ethanone bridge. The carbazole moiety, a polyaromatic system with electron-rich properties, is known for its DNA-intercalating ability and role in anticancer agents . The 1,3,4-thiadiazole ring, containing sulfur and nitrogen atoms, contributes to diverse bioactivities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-carbazol-9-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c17-15-18-19-16(23-15)22-9-14(21)20-12-7-3-1-5-10(12)11-6-2-4-8-13(11)20/h1-8H,9H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWLTURLDVRJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(S4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities including:
The biological activity of these compounds often stems from their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
The mechanisms through which 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone exerts its effects can be categorized into several pathways:
1. Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar thiadiazole derivatives can inhibit DNA synthesis without inducing apoptosis at antiproliferative concentrations .
2. Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been investigated using models such as the maximal electroshock seizure (MES) test. Compounds derived from the thiadiazole scaffold have demonstrated significant protective effects against seizures while exhibiting low toxicity . The mechanisms include modulation of GABAergic activity and inhibition of voltage-gated ion channels.
3. Neuroprotective Effects
Recent studies suggest that certain thiadiazole derivatives possess neuroprotective properties against neurodegenerative conditions induced by excitotoxic agents such as glutamate. These compounds may protect neuronal cells from oxidative stress and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In vitro studies on derivatives like 4BrABT demonstrated significant anticancer effects across multiple cell lines (IC50 values ranging from 7.7 to 13 µM), indicating a potent ability to inhibit tumor growth without affecting normal cell viability .
Case Study: Neuroprotective Activity
The neuroprotective potential of aminothiadiazoles was assessed in cultures exposed to neurotoxic conditions. Results indicated that these compounds could significantly enhance neuronal survival under stress conditions induced by serum deprivation or glutamate exposure .
Scientific Research Applications
Anticonvulsant Activity
Thiadiazole derivatives, including those with the 5-amino substitution, have been extensively studied for their anticonvulsant properties. Research indicates that compounds featuring the thiadiazole moiety exhibit significant efficacy against seizures. For instance, several synthesized derivatives have shown protective effects in maximal electroshock seizure (MES) models and pentylenetetrazole (PTZ) induced seizures, demonstrating potential as effective anticonvulsants .
Case Study:
A study by Aliyu et al. (2021) synthesized a derivative that exhibited 66.67% protection at a dose of 100 mg/kg in the MES method, indicating strong anticonvulsant activity without notable neurotoxicity .
Anticancer Potential
Thiadiazole compounds have also been explored for their anticancer properties. The structural modifications in thiadiazole derivatives can enhance their cytotoxicity against various cancer cell lines. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A derivative of 1,3,4-thiadiazole demonstrated significant cytotoxic effects against breast cancer cell lines in vitro, with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of thiadiazole compounds is crucial for optimizing their biological activities. Modifications to the thiadiazole ring or substituents can significantly influence their pharmacological properties.
Table 1: Summary of SAR Findings
| Compound Structure | Activity Type | Observed Effects |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole with phenyl groups | Anticonvulsant | Enhanced efficacy in MES model |
| Substituted thiadiazoles with halogens | Anticancer | Increased cytotoxicity against tumor cells |
| Thiadiazoles with alkyl chains | Neuroprotective | Reduced neurotoxicity observed |
Conclusion and Future Directions
The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone shows promising applications in medicinal chemistry due to its anticonvulsant and anticancer properties. Ongoing research into its SAR will aid in the development of more effective derivatives with minimized side effects.
Future studies should focus on:
- In-depth molecular docking studies to elucidate binding mechanisms.
- Clinical trials to assess safety and efficacy in humans.
- Exploration of additional biological activities beyond anticonvulsant and anticancer effects.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Sulfur
The sulfanyl (-S-) bridge connecting the thiadiazole and carbazole moieties undergoes nucleophilic substitution under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃ | Replacement of -S- with -S-alkyl groups | |
| Oxidation | H₂O₂, AcOH | Sulfoxide (-SO-) or sulfone (-SO₂-) formation |
Key Insight : The electron-deficient thiadiazole ring enhances the electrophilicity of the sulfur atom, facilitating substitution or oxidation .
Reactivity of the 5-Amino Group on Thiadiazole
The primary amine (-NH₂) on the thiadiazole participates in condensation and acylation reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | |
| Schiff Base Formation | Aromatic aldehydes (e.g., benzaldehyde) | Imine-linked derivatives |
Notable Example :
-
Reaction with benzaldehyde yields a Schiff base, enhancing π-conjugation and potential bioactivity .
Electrophilic Substitution on the Carbazole Ring
The carbazole moiety undergoes electrophilic aromatic substitution (EAS) at the 3- and 6-positions due to electron-rich aromatic systems.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted carbazole | |
| Halogenation | Br₂, FeBr₃ | Brominated carbazole derivatives |
Mechanistic Note : The ethanone group at position 1 directs electrophiles to para and meta positions via resonance .
Ketone Functional Group Reactivity
The ethanone group participates in nucleophilic additions and reductions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Grignard Addition | RMgX (e.g., CH₃MgBr) | Tertiary alcohol derivative | |
| Reduction | NaBH₄, MeOH | Secondary alcohol |
Synthetic Utility : Reduction of the ketone to an alcohol improves solubility for pharmacological applications.
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole core undergoes ring-opening or cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ring-Opening | NH₂NH₂ (hydrazine) | Thiosemicarbazide derivatives | |
| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl-substituted thiadiazoles |
Example : Hydrazine-induced ring opening produces thiosemicarbazides, precursors for heterocyclic expansions .
Photochemical Reactions
The carbazole-thiadiazole system exhibits unique photophysical properties, enabling applications in optoelectronics.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| UV Irradiation | λ = 365 nm, THF | Intramolecular charge transfer (ICT) |
Application : ICT states enhance fluorescence, making the compound a candidate for organic LEDs.
Comparison with Similar Compounds
Theoretical and Experimental Insights
- The amino group further stabilizes the molecule via hyperconjugation, as seen in natural bond orbital (NBO) analyses .
- Synthetic Routes : The target compound may be synthesized via green methods, akin to ’s citric acid-catalyzed multicomponent reactions, substituting indole precursors with carbazole derivatives .
Q & A
Q. What are the optimal synthetic routes for 2-(5-amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with halogenated carbazolyl-ethanone precursors (e.g., bromo-ethanone analogs). Reaction conditions (e.g., glacial acetic acid under reflux) and stoichiometric ratios should be optimized to achieve yields >85% . Purity is validated via:
- ¹H NMR : Confirm integration ratios and absence of extraneous peaks (e.g., δ 7.32 ppm for -NH2 in DMSO-d6) .
- Mass Spectrometry (EI) : Monitor for molecular ion peaks (e.g., m/z 302 [M+1]+) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles (e.g., C-S bond distances ~1.7 Å). SHELX programs are robust for small-molecule refinement .
- Comparative Analysis : Align experimental NMR/IR data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-311G basis sets) to validate vibrational modes and electronic transitions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- Methodological Answer :
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals using Gaussian09 with B3LYP/SDD hybrid functionals. A narrow HOMO-LUMO gap (<4 eV) suggests high charge-transfer potential, relevant for photophysical applications .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) to assess stability. For example, strong donor-acceptor interactions in thiadiazole rings correlate with reduced steric strain .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic/electrophilic sites (e.g., electron-deficient carbazolyl regions) .
Q. How to resolve contradictions between experimental and theoretical structural data?
- Methodological Answer :
- Statistical Validation : Compare DFT-predicted bond lengths/angles (e.g., C1-C2 = 1.43 Å via B3LYP/SDD) with crystallographic data. Discrepancies >0.05 Å may indicate basis set limitations or solvent effects .
- Multi-Method Refinement : Use SHELXL for crystallographic refinement and supplement with solid-state NMR to resolve ambiguities (e.g., rotational barriers in ethanone groups) .
Q. What strategies can evaluate bioactivity based on structural features?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs like 4-[5-(4-trifluoromethyl-phenylamino)-thiadiazol-2-ylsulfanyl]-benzene sulfonyl chloride, which showed 66.6% inhibition in MES models. Prioritize in vitro assays (e.g., kinase inhibition) targeting thiadiazole’s sulfur-rich pharmacophore .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerases) based on carbazole’s planar aromatic system and thiadiazole’s H-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
